(1R)-trans-cyphenothrin
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Overview
Description
(1R)-trans-cyphenothrin is a cyphenothrin.
Scientific Research Applications
Behavior in Aquatic Environments : Cyphenothrin, including the trans isomer, demonstrates rapid degradation in aquatic environments. It undergoes microbial degradation, forming various compounds and eventually mineralizing to CO2. Its rapid photolysis and extensive microbial degradation suggest that it is unlikely to persist in actual aquatic environments (Suzuki et al., 2017).
Synthesis for Metabolic Studies : (1R)-trans-cyphenothrin has been synthesized with carbon-14 labeling at various positions, such as the cyano, benzyl, carbonyl, and vinyl carbons. These labeled compounds are used in metabolic studies to understand the compound's behavior in biological systems (Kanamaru et al., 1986), (Kanamaru et al., 1986), (Akira et al., 2010).
Biological Activity and Toxicology : The compound's biological activity, including its neurophysiological activity and toxicity, has been a subject of study. Research shows that certain derivatives of cyphenothrin can have reduced toxicity but enhanced neurophysiological activity and photostability (Ruzo et al., 1984).
Environmental Degradation : Studies have focused on the microbial degradation of D-cyphenothrin in contaminated water/soil environments, identifying bacterial strains capable of degrading the compound and elucidating the degradation pathway (Huang et al., 2020).
Aquatic Toxicity and Enantioselectivity : Research into the separation and aquatic toxicity of enantiomers of synthetic pyrethroid insecticides, including cyphenothrin, has shown significant differences in toxicity between enantiomers, indicating enantioselectivity in their ecological impact (Liu et al., 2005).
properties
Molecular Formula |
C24H25NO3 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
[cyano-(3-phenoxyphenyl)methyl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C24H25NO3/c1-16(2)13-20-22(24(20,3)4)23(26)28-21(15-25)17-9-8-12-19(14-17)27-18-10-6-5-7-11-18/h5-14,20-22H,1-4H3/t20-,21?,22+/m1/s1 |
InChI Key |
FJDPATXIBIBRIM-QFMSAKRMSA-N |
Isomeric SMILES |
CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C |
SMILES |
CC(=CC1C(C1(C)C)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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